molecular formula C23H24N2 B10879612 [(9-Ethylcarbazol-3-yl)methyl](2-phenylethyl)amine

[(9-Ethylcarbazol-3-yl)methyl](2-phenylethyl)amine

Cat. No.: B10879612
M. Wt: 328.4 g/mol
InChI Key: ASUHHAGHSBWMRS-UHFFFAOYSA-N
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Description

(9-Ethylcarbazol-3-yl)methylamine is an organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethylcarbazol-3-yl)methylamine typically involves the reaction of 9-ethylcarbazole with appropriate reagents to introduce the 2-phenylethylamine group. One common method involves the use of a nucleophilic substitution reaction where 9-ethylcarbazole is reacted with a suitable halide derivative of 2-phenylethylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(9-Ethylcarbazol-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(9-Ethylcarbazol-3-yl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (9-Ethylcarbazol-3-yl)methylamine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazol-3-amine: A closely related compound with similar structural features but lacking the 2-phenylethylamine group.

    3-Amino-9-ethylcarbazole: Another similar compound used in the synthesis of organic pigments and dyes.

Uniqueness

(9-Ethylcarbazol-3-yl)methylamine is unique due to the presence of both the 9-ethylcarbazole and 2-phenylethylamine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C23H24N2/c1-2-25-22-11-7-6-10-20(22)21-16-19(12-13-23(21)25)17-24-15-14-18-8-4-3-5-9-18/h3-13,16,24H,2,14-15,17H2,1H3

InChI Key

ASUHHAGHSBWMRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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